molecular formula C15H17NO2 B2880092 N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide CAS No. 1788843-10-6

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide

Cat. No.: B2880092
CAS No.: 1788843-10-6
M. Wt: 243.306
InChI Key: LZCMJBGHVLXVBH-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide is an organic compound that features a furan ring, a propyl chain, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.

    Attachment of the Propyl Chain: The propyl chain is introduced through a series of reactions involving allylic alcohols and amines.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting a benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act on neurotransmitter systems such as the noradrenergic, dopaminergic, and serotonergic systems, influencing the release and uptake of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide is unique due to its specific combination of a furan ring, propyl chain, and benzamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-5-3-4-6-14(11)15(17)16-12(2)9-13-7-8-18-10-13/h3-8,10,12H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMJBGHVLXVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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